4,4-Dimethyloctane

Overview

Description

4,4-Dimethyloctane (CAS 15869-95-1) is a branched alkane with the molecular formula C₁₀H₂₂ and a molecular weight of 142.286 g/mol . Its structure consists of an octane backbone with two methyl groups attached to the fourth carbon atom. Key physical properties include:

- Boiling Point: 157.8–161°C (variations due to measurement conditions)

- Density: 0.7 ± 0.1 g/cm³

- Solubility in Water: 2.200 × 10⁻³ g/L at 20°C

- Flash Point: 41.8 ± 11.7°C

This compound is utilized in industrial applications, such as chromatography standards and solvent formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethyloctane can be synthesized through several methods, including:

Alkylation of Alkanes: One common method involves the alkylation of octane with methyl groups. This process typically uses a catalyst such as aluminum chloride (AlCl3) to facilitate the reaction.

Hydroformylation: Another method involves the hydroformylation of alkenes followed by hydrogenation. This process uses a rhodium or cobalt catalyst to add a formyl group to an alkene, which is then hydrogenated to form the desired alkane.

Industrial Production Methods

In an industrial setting, this compound can be produced through large-scale alkylation processes. These processes often use zeolite catalysts to achieve high yields and selectivity. The reaction conditions typically involve high temperatures and pressures to ensure efficient conversion of reactants to the desired product.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyloctane undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxygen-containing compounds such as alcohols, aldehydes, and carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Although this compound is already a fully saturated hydrocarbon, it can undergo reduction reactions under specific conditions, such as catalytic hydrogenation.

Substitution: Halogenation is a common substitution reaction for alkanes. For example, this compound can react with chlorine (Cl2) or bromine (Br2) in the presence of light or heat to form halogenated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst

Substitution: Chlorine (Cl2), bromine (Br2) with light or heat

Major Products Formed

Oxidation: Alcohols, aldehydes, carboxylic acids

Reduction: No significant change as it is already saturated

Substitution: Halogenated alkanes

Scientific Research Applications

Biofuel Applications

Advanced Biofuel

4,4-Dimethyloctane has been identified as a promising candidate for use as an advanced biofuel. Research indicates that it can serve as a neat fuel or as an additive to gasoline, diesel, kerosene, and jet fuels. Its advantages include:

- Higher Energy Content : this compound has a higher energy density than ethanol, making it more efficient as a fuel source.

- Non-Hygroscopic Nature : Unlike ethanol, it does not absorb water, allowing it to be distributed through existing pipelines without additional infrastructure costs.

- Low Volatility : This characteristic minimizes environmental impacts during storage and transportation .

Chemical Synthesis

Solvent and Intermediate

In the chemical industry, this compound is utilized as:

- A Solvent : Its stability and non-reactivity make it suitable for various chemical reactions.

- An Intermediate : It serves as a precursor in the synthesis of other organic compounds due to its branched structure.

Analytical Chemistry

Reference Compound in Hydrocarbon Studies

In scientific research, this compound is often used as a reference compound in studies examining hydrocarbon behavior and properties. Its simple structure allows for effective modeling and simulation in various chemical analyses.

Biological Research

Biological Activity Studies

While not extensively used directly in biological studies, derivatives of this compound are often investigated for their potential pharmaceutical applications. Research into these derivatives focuses on their biological activity and interactions with biological molecules .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Biofuels | Used as neat fuel or additive for various fuels | Higher energy content; low volatility |

| Chemical Synthesis | Acts as solvent and intermediate in organic synthesis | Stability; non-reactivity |

| Analytical Chemistry | Reference compound for hydrocarbon behavior studies | Ideal for modeling and simulation |

| Biological Research | Investigated for potential pharmaceutical applications through derivatives | Insights into biological interactions |

Case Studies

-

Biofuel Production from Renewable Sources

A study highlighted the metabolic pathways involved in producing dimethyloctane from renewable feedstocks using recombinant microorganisms. This approach emphasizes the compound's viability as an advanced biofuel while contributing to sustainability efforts in energy production . -

Phytochemical Analysis

In a study analyzing the volatile compounds from various plants, this compound was identified among other aroma compounds. The presence of this compound suggests potential applications in flavoring and fragrance industries as well as its role in traditional medicine research . -

Characterization of Porous Materials

Research utilizing quasi-equilibrated thermodesorption techniques demonstrated the application of similar branched alkanes (e.g., 2,2-dimethyloctane) in characterizing zeolite materials. This method showcases how branched hydrocarbons can be instrumental in material science research .

Mechanism of Action

As a simple alkane, 4,4-Dimethyloctane does not have a specific mechanism of action in biological systems. its derivatives can interact with biological molecules through various mechanisms, such as binding to receptors or enzymes. The molecular targets and pathways involved depend on the specific derivative and its functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers of Dimethyloctane

4,4-Dimethyloctane belongs to a family of dimethyloctane isomers, differing in methyl group positions. Key isomers include 2,2- , 2,4- , 3,3- , and 4,5-dimethyloctane .

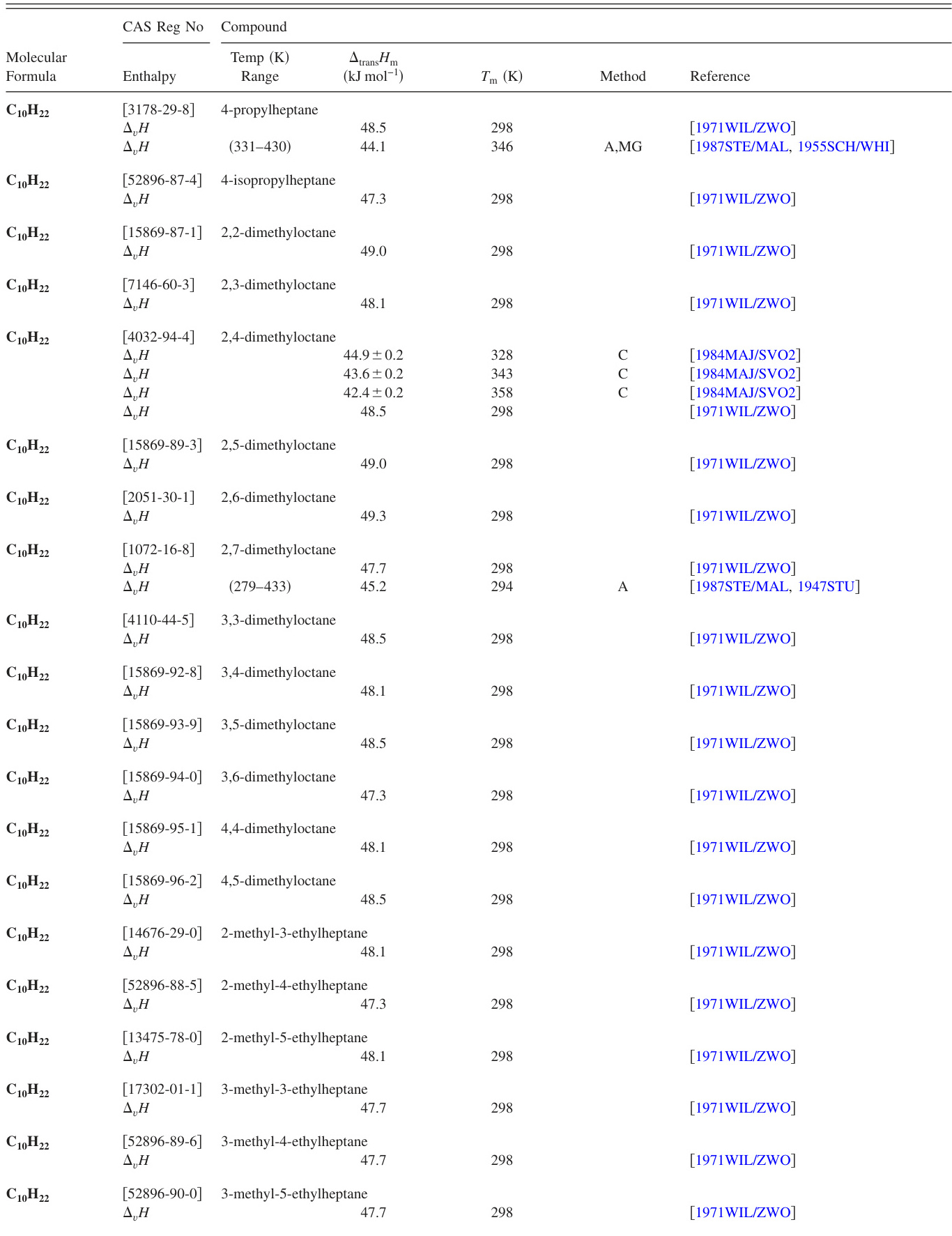

Table 1: Physical Properties of Dimethyloctane Isomers

Key Observations :

- Solubility : this compound exhibits higher aqueous solubility than 2,3-dimethyloctane, likely due to reduced branching near the chain ends .

- Phase Transition Enthalpy : this compound (48.1 kJ/mol) has a lower enthalpy than 2,2- and 3,3-isomers, suggesting weaker intermolecular forces .

Thermodynamic and Critical Properties

Table 2: Critical Properties of Dimethyloctane Isomers

| Isomer | Critical Temperature (°C) | Critical Pressure (MPa) | Critical Volume (cm³/mol) |

|---|---|---|---|

| 3,3-Dimethyloctane | 339 | 2.22 | 557 |

| 3,4-Dimethyloctane | 341 | 2.24 | 551 |

| 4,5-Dimethyloctane | 333.8 | 2.21 | 548 |

Key Observations :

- Higher branching symmetry (e.g., 3,3-dimethyloctane) correlates with elevated critical temperatures and pressures .

Reactivity in Catalytic Systems

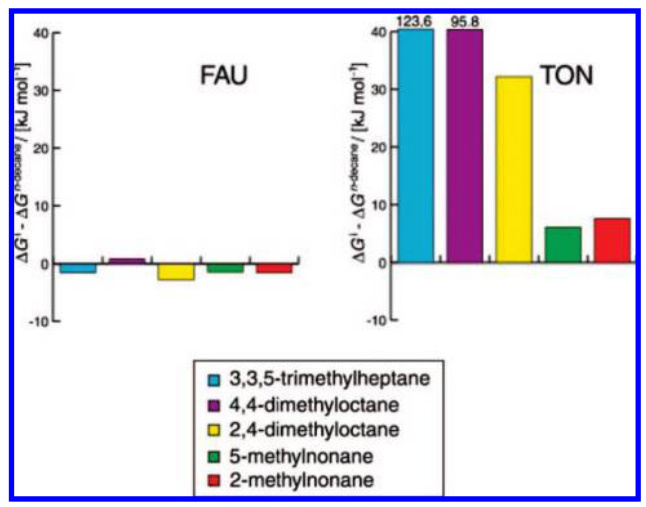

This compound’s reactivity varies significantly with catalyst type:

- FAU Catalyst : Exhibits a negative reaction free energy (ΔG), indicating lower reactivity compared to linear alkanes like n-decane .

- TON Catalyst : Shows a positive ΔG (+95.8 kJ/mol), suggesting higher reactivity due to pore structure compatibility .

Table 3: Reaction Free Energy (ΔG) on Catalysts

| Compound | ΔG on FAU Catalyst | ΔG on TON Catalyst |

|---|---|---|

| This compound | Negative | +95.8 kJ/mol |

| 3,3,5-Trimethylheptane | ~0 kJ/mol | -123.6 kJ/mol |

Key Observations :

- Branching position dramatically impacts catalytic activity. This compound is less reactive in FAU but more reactive in TON compared to other branched alkanes .

Spectral Characteristics

- NMR Spectroscopy : The methyl protons in this compound resonate at 0.880 ppm , similar to terminal methyl groups in linear alkanes. This contrasts with isomers like 3,3-dimethyloctane, where geminal methyl groups may show split signals .

- GC-MS Retention : Elutes at ~20 minutes in headspace aeration methods, distinct from dimethyloctane dioic acid derivatives (e.g., ±20.00 minutes) .

Environmental and Industrial Presence

Biological Activity

4,4-Dimethyloctane is an organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing on diverse research findings.

Chemical Structure and Properties

This compound (C10H22) is a branched-chain alkane with the following structural formula:

This compound is characterized by its hydrophobic nature and relatively high boiling point, which influences its solubility and interaction with biological systems.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. In a study analyzing various extracts for their phytochemical constituents, it was noted that this compound was present among other bioactive compounds. The study reported that extracts containing this compound showed inhibition against several bacterial strains, indicating its potential as a natural antimicrobial agent .

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The results indicated a dose-dependent response, where higher concentrations of the compound led to increased cell death in tumor cells compared to normal cells. This suggests a selective cytotoxic effect that could be harnessed for therapeutic applications in oncology .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of this compound allows it to integrate into lipid membranes, potentially disrupting membrane integrity and leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may induce oxidative stress in cells, contributing to its cytotoxic effects through ROS production .

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism and proliferation, further contributing to its anticancer properties.

Study 1: Antimicrobial Efficacy

A study conducted on various plant extracts revealed that those containing this compound exhibited notable antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for different bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Salmonella typhimurium | 0.75 |

These results highlight the potential use of this compound in developing natural antimicrobial agents .

Study 2: Cytotoxicity in Cancer Cells

In another investigation focusing on the cytotoxicity of organic compounds on cancer cell lines (e.g., HeLa and MCF-7), this compound was tested alongside other alkanes. The findings indicated that at concentrations above 50 µM, significant reductions in cell viability were observed:

| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |

|---|---|---|

| 10 | 90 | 85 |

| 50 | 70 | 60 |

| 100 | 40 | 30 |

This suggests a promising avenue for further research into its application as a chemotherapeutic agent .

Q & A

Q. Basic: What experimental methods are used to determine the solubility of 4,4-Dimethyloctane in aqueous solutions?

Answer:

The solubility of this compound can be determined using gravimetric or chromatographic methods. According to the Handbook of Aqueous Solubility Data, its solubility at 20°C is 1.546 × 10⁻⁵ mol/L (2.200 × 10⁻³ g/L) . Researchers should ensure temperature control (±0.1°C) and use a calibrated UV-Vis spectrometer or HPLC for quantification. For reproducibility:

- Prepare saturated solutions under inert conditions to avoid oxidation.

- Validate results against reference standards (e.g., NIST-certified samples).

- Report uncertainties arising from impurities, as branched alkanes often co-elute with isomers during analysis .

Q. Basic: How is this compound synthesized and characterized in laboratory settings?

Answer:

Synthesis typically involves alkylation of 2-methylheptane with methyl chloride using Friedel-Crafts catalysts (e.g., AlCl₃). Post-synthesis steps include:

Purification : Fractional distillation under reduced pressure (BP: 158.29°C) .

Characterization :

- NMR : Confirm branching via ¹³C NMR (δ ~22–35 ppm for quaternary carbons).

- GC-MS : Use a nonpolar column (e.g., DB-5) to resolve isomers; monitor m/z 142 (molecular ion) and fragmentation patterns .

- Purity assessment : Compare retention times with certified standards (e.g., CAS 15869-95-1) .

Q. Advanced: How does the molecular structure of this compound influence its adsorption behavior in zeolite frameworks?

Answer:

The symmetrical branching of this compound allows preferential adsorption in MFI-type zeolites (e.g., ZSM-5) due to steric compatibility with the zeolite’s channel dimensions (Fig. 19a ). Key considerations for adsorption studies:

- Experimental design : Use volumetric or gravimetric adsorption setups at controlled pressures (0–10 bar).

- Competitive adsorption : Compare with linear alkanes (e.g., n-decane) to isolate branching effects.

- Data interpretation : Molecular dynamics simulations (e.g., Monte Carlo methods) can predict siting preferences, but validate with in situ XRD or FTIR .

Q. Advanced: What analytical techniques are recommended for distinguishing this compound from its structural isomers?

Answer:

GC-MS with retention indexing : Use a polar column (e.g., HP-INNOWax) to separate isomers like 3,5-dimethyloctane (CAS 15869-93-9) .

Vibrational spectroscopy :

- Raman : Identify C–C stretching modes (symmetrical branching shows distinct peaks at ~800–850 cm⁻¹).

- IR : Differentiate methyl group environments via C–H bending vibrations (~1375–1385 cm⁻¹) .

Chromatographic cross-validation : Compare retention times across multiple columns (e.g., DB-1, DB-Wax) and reference libraries (e.g., NIST WebBook ).

Q. Advanced: How should researchers address contradictions in experimental data related to physicochemical properties?

Answer:

Contradictions in properties like melting point (MP: 142.29°C vs. literature discrepancies) require:

Methodological cross-checking :

- Replicate DSC measurements at controlled heating rates (e.g., 5°C/min).

- Verify purity via elemental analysis (C/H ratio: 10:22 ).

Statistical analysis : Apply ANOVA or t-tests to compare datasets, accounting for instrument precision and operator bias .

Literature reconciliation : Prioritize peer-reviewed sources (e.g., CRC handbooks) over vendor data. For unresolved issues, publish detailed experimental protocols to enable reproducibility .

Q. Basic: What are the key considerations for designing toxicity or environmental impact studies involving this compound?

Answer:

Sample preparation : Use HPLC-grade solvents to avoid interference from impurities .

Ecotoxicology assays :

- Aquatic toxicity : Test solubility limits (see solubility data ) before exposing model organisms (e.g., Daphnia magna).

- Degradation studies : Monitor via GC-MS for byproducts (e.g., oxidation to 4-methyloctanoic acid ).

Reporting : Follow guidelines in Medicinal Chemistry Research for bioassay documentation, including IC₅₀ values and statistical confidence intervals .

Properties

IUPAC Name |

4,4-dimethyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-5-7-9-10(3,4)8-6-2/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEDGZAGMLTROM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166496 | |

| Record name | Octane, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15869-95-1 | |

| Record name | Octane, 4,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octane, 4,4-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.